3-(Cyclohexylamino)cyclohex-2-en-1-one
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Overview
Description
3-(Cyclohexylamino)-2-cyclohexen-1-one is an organic compound that features a cyclohexylamine group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylamino)-2-cyclohexen-1-one typically involves the reaction of cyclohexanone with cyclohexylamine under specific conditions. One common method is the condensation reaction where cyclohexanone is reacted with cyclohexylamine in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 3-(Cyclohexylamino)-2-cyclohexen-1-one may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclohexylamino)-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexylamine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamine derivatives.
Scientific Research Applications
3-(Cyclohexylamino)-2-cyclohexen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylamino)-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexylamine: An organic compound with a similar cyclohexylamine group but lacking the cyclohexenone ring.
3-(Cyclohexylamino)-1-propanesulfonic acid: A compound with a similar cyclohexylamine group but different functional groups.
Uniqueness: 3-(Cyclohexylamino)-2-cyclohexen-1-one is unique due to its combination of a cyclohexylamine group and a cyclohexenone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
16179-64-9 |
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Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-(cyclohexylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H19NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h9-10,13H,1-8H2 |
InChI Key |
KGZBNYVREQFDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=O)CCC2 |
Origin of Product |
United States |
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